N-allyl-3-bromo-4-propoxybenzamide
Description
N-allyl-3-bromo-4-propoxybenzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with an allyl group at the nitrogen atom, a bromine atom at the 3-position, and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the aromatic ring. The allyl group may confer conformational flexibility, impacting binding interactions with biological targets.
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18g/mol |
IUPAC Name |
3-bromo-N-prop-2-enyl-4-propoxybenzamide |
InChI |
InChI=1S/C13H16BrNO2/c1-3-7-15-13(16)10-5-6-12(11(14)9-10)17-8-4-2/h3,5-6,9H,1,4,7-8H2,2H3,(H,15,16) |
InChI Key |
VKTCIFWOPPXRPZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of N-allyl-3-bromo-4-propoxybenzamide can be contextualized by comparing it to analogs with modified substituents. Below is a detailed analysis based on available literature and structural trends.
Key Structural Analog: N-allyl-3-bromo-4-butoxybenzamide
The closest analog identified in the literature is N-allyl-3-bromo-4-butoxybenzamide (PubChem CID: Not specified), which differs only in the alkoxy chain length (butoxy vs. propoxy) at the 4-position .
Table 1: Comparative Properties of this compound and N-allyl-3-bromo-4-butoxybenzamide
| Property | This compound | N-allyl-3-bromo-4-butoxybenzamide |
|---|---|---|
| Alkoxy Chain Length | 3 (propoxy) | 4 (butoxy) |
| Molecular Weight | ~308.2 g/mol (estimated) | ~322.2 g/mol (estimated) |
| log P (estimated) | 3.5 | 4.0 |
| Water Solubility | Low | Very Low |
| Synthetic Utility | Potential leaving group (Br) | Similar reactivity |
Impact of Alkoxy Chain Length
- Lipophilicity : The butoxy derivative exhibits a higher log P (~4.0) compared to the propoxy analog (~3.5), reflecting increased membrane permeability but reduced aqueous solubility. This trend aligns with the "methylenyl group effect," where each additional -CH₂- unit raises log P by ~0.5 .
- Bioactivity : While direct bioactivity data for these compounds is scarce, studies on related benzamides suggest that increased lipophilicity may enhance tissue penetration but could also elevate metabolic clearance rates due to stronger binding to cytochrome P450 enzymes.
Broader Context: Comparison with Other Benzamide Derivatives
Although specific data for additional analogs (e.g., methoxy or ethoxy variants) is unavailable in the provided evidence, general trends can be extrapolated:
- Electron-Withdrawing Groups: Bromine at the 3-position may enhance stability toward nucleophilic attack compared to non-halogenated analogs.
- Allyl vs.
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